molecular formula C20H18O2 B14666431 Benzene-1,2-diylbis(phenylmethanol) CAS No. 42908-58-7

Benzene-1,2-diylbis(phenylmethanol)

Cat. No.: B14666431
CAS No.: 42908-58-7
M. Wt: 290.4 g/mol
InChI Key: LLYOFPFZFTWUGU-UHFFFAOYSA-N
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Description

Benzene-1,2-diylbis(phenylmethanol) is an organic compound characterized by the presence of two phenylmethanol groups attached to a benzene ring. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene-1,2-diylbis(phenylmethanol) typically involves the reaction of benzene-1,2-diol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl groups of benzene-1,2-diol are replaced by benzyl groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: Benzene-1,2-diylbis(phenylmethanol) can undergo oxidation reactions to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroxy derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions for electrophilic aromatic substitution often involve the use of Lewis acids like aluminum chloride.

Major Products:

    Oxidation: Quinones

    Reduction: Dihydroxy derivatives

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

Benzene-1,2-diylbis(phenylmethanol) has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene-1,2-diylbis(phenylmethanol) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Benzene-1,2-diol: A simpler derivative with hydroxyl groups instead of phenylmethanol groups.

    Phenylmethanol: A single phenylmethanol group attached to a benzene ring.

    Benzene-1,4-diylbis(phenylmethanol): Similar structure but with phenylmethanol groups at different positions on the benzene ring.

Uniqueness: Benzene-1,2-diylbis(phenylmethanol) is unique due to the specific positioning of the phenylmethanol groups on the benzene ring, which can influence its chemical reactivity and interactions with other molecules. This positioning can lead to distinct properties and applications compared to its similar compounds.

Properties

CAS No.

42908-58-7

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

[2-[hydroxy(phenyl)methyl]phenyl]-phenylmethanol

InChI

InChI=1S/C20H18O2/c21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)16-11-5-2-6-12-16/h1-14,19-22H

InChI Key

LLYOFPFZFTWUGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2C(C3=CC=CC=C3)O)O

Origin of Product

United States

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